2-Morpholin-4-YL-isonicotinic acid hydrochloride
Overview
Description
2-Morpholin-4-YL-isonicotinic acid hydrochloride is a chemical compound with the molecular formula C10H12N2O3·HCl. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position is replaced by a morpholine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-YL-isonicotinic acid hydrochloride typically involves the reaction of isonicotinic acid with morpholine under specific conditions. One common method includes the use of coupling reactions, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-YL-isonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of isonicotinic acid .
Scientific Research Applications
2-Morpholin-4-YL-isonicotinic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholin-4-YL-isonicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts by inhibiting the formation of mycobacterial cell walls, similar to isoniazid . The compound targets enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to 2-Morpholin-4-YL-isonicotinic acid hydrochloride, used in the synthesis of various derivatives.
Picolinic acid: An isomer of isonicotinic acid with similar chemical properties.
2-(4-Morpholino)ethyl isothiocyanate: Another morpholine-containing compound with different applications.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of isonicotinic acid and morpholine. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLNNWFPUUDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660681 | |
Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848580-46-1 | |
Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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